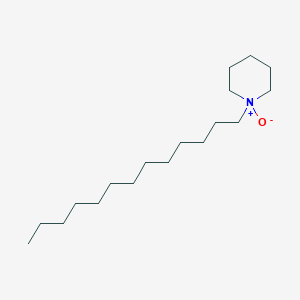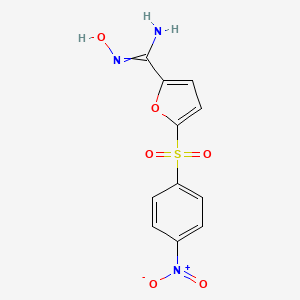
N'-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide is a complex organic compound with the molecular formula C₁₁H₉N₃O₆S It is characterized by the presence of a furan ring, a nitrophenyl group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide typically involves multiple steps. One common method includes the reaction of 5-(4-nitrophenyl)sulfonylfuran-2-carboxylic acid with hydroxylamine under acidic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted furan and nitrophenyl derivatives.
Scientific Research Applications
N’-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl and sulfonyl groups play a crucial role in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-5-(4-chlorophenyl)sulfonylfuran-2-carboximidamide
- N’-hydroxy-5-(4-methylphenyl)sulfonylfuran-2-carboximidamide
- N’-hydroxy-5-(4-fluorophenyl)sulfonylfuran-2-carboximidamide
Uniqueness
N’-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
75745-74-3 |
|---|---|
Molecular Formula |
C11H9N3O6S |
Molecular Weight |
311.27 g/mol |
IUPAC Name |
N'-hydroxy-5-(4-nitrophenyl)sulfonylfuran-2-carboximidamide |
InChI |
InChI=1S/C11H9N3O6S/c12-11(13-15)9-5-6-10(20-9)21(18,19)8-3-1-7(2-4-8)14(16)17/h1-6,15H,(H2,12,13) |
InChI Key |
GWGYAJBUNHKETM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(O2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


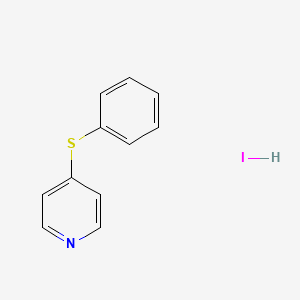
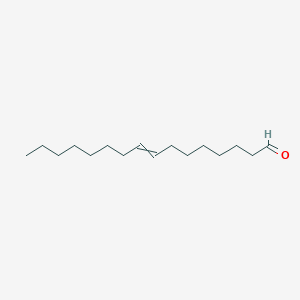
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methylphenyl)methanone]](/img/structure/B14445784.png)

![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
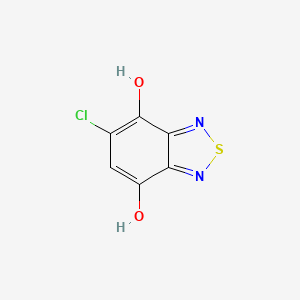
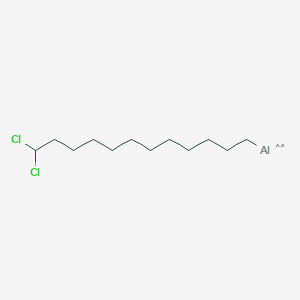
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
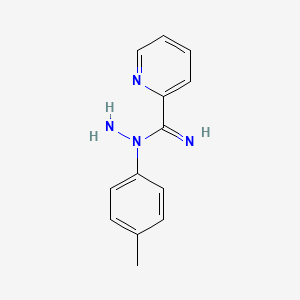
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)
